molecular formula C14H21NO3 B14778422 1-Boc-4-(3-Oxo-but-1-ynyl)piperidine

1-Boc-4-(3-Oxo-but-1-ynyl)piperidine

Cat. No.: B14778422
M. Wt: 251.32 g/mol
InChI Key: LSKPUVOBLSUUPE-UHFFFAOYSA-N
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Description

1-Boc-4-(3-Oxo-but-1-ynyl)piperidine is a chemical compound with the molecular formula C14H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 3-oxo-but-1-ynyl group at the 4-position of the piperidine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(3-Oxo-but-1-ynyl)piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected by introducing a tert-butoxycarbonyl (Boc) group at the nitrogen atom. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the 3-Oxo-but-1-ynyl Group: The protected piperidine is then reacted with an appropriate alkyne derivative to introduce the 3-oxo-but-1-ynyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(3-Oxo-but-1-ynyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-Oxo-but-1-ynyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the Boc protecting group and the 3-oxo-but-1-ynyl group can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-4-(3-Oxo-but-1-ynyl)piperidine is unique due to the presence of both the Boc protecting group and the 3-oxo-but-1-ynyl group, which confer specific reactivity and synthetic utility. This combination allows for selective functionalization and modification, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 4-(3-oxobut-1-ynyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H21NO3/c1-11(16)5-6-12-7-9-15(10-8-12)13(17)18-14(2,3)4/h12H,7-10H2,1-4H3

InChI Key

LSKPUVOBLSUUPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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